What are the properties of chlorodimethyl(3,3,3-trifluoropropyl)silane?
What are the properties of chlorodimethyl(3,3,3-trifluoropropyl)silane?
An In-depth Technical Guide to Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS No. 1481-41-0) is a fluorinated organosilicon compound with significant potential in materials science, organic synthesis, and pharmaceutical development.[1][2] Its unique combination of a reactive chlorosilyl group and a stable trifluoropropyl moiety imparts desirable properties such as hydrophobicity, thermal stability, and specific reactivity.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.
Chemical and Physical Properties
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a colorless liquid that is sensitive to moisture.[4][5] It is classified as a flammable liquid and is corrosive. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H10ClF3Si | [4][6] |
| Molecular Weight | 190.67 g/mol | [4][6] |
| CAS Number | 1481-41-0 | [2][4][6] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 118 °C (lit.) | [4] |
| Density | 1.117 g/mL at 20 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.378 (lit.) | [4] |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Purity | ≥95.0% (GC) | [6] |
Synthesis
The primary route for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene with dichlorodimethylsilane.[7][8] This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[9]
Experimental Protocol: Hydrosilylation of 3,3,3-trifluoropropene
Materials:
-
3,3,3-trifluoropropene
-
Dichlorodimethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Temperature-controlled heating mantle
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, a three-neck round-bottom flask is charged with dichlorodimethylsilane and anhydrous toluene.
-
A catalytic amount of Karstedt's catalyst is added to the flask.
-
The solution is heated to the desired reaction temperature (typically 60-80 °C).
-
3,3,3-trifluoropropene is added dropwise to the reaction mixture via the dropping funnel over several hours.
-
The reaction is monitored by Gas Chromatography (GC) to ensure completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.
Characterization
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atom and the methylene protons of the propyl chain. The chemical shifts and coupling patterns will be influenced by the adjacent silicon and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the carbons of the trifluoropropyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.
-
²⁹Si NMR: The silicon NMR spectrum will provide information about the silicon environment.
Experimental Protocol: NMR Spectroscopy
-
A small sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are acquired on a suitable NMR spectrometer.
-
Chemical shifts are referenced to an internal standard (e.g., TMS).[5]
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2850-3000 |
| C-F stretch | 1100-1400 |
| Si-C stretch | 1250-1270 |
| Si-Cl stretch | 450-600 |
Experimental Protocol: FTIR Spectroscopy
-
A drop of the neat liquid sample is placed between two KBr plates.
-
Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
-
The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[10][11][12]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Electron ionization (EI) is a common method for fragmentation.
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.[13][14][15][16]
Reactivity and Applications
The reactivity of chlorodimethyl(3,3,3-trifluoropropyl)silane is dominated by the Si-Cl bond, which is susceptible to nucleophilic attack.[3] This allows for the introduction of the trifluoropropylsilyl group onto various substrates.
Signaling Pathways and Logical Relationships
The synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane can be represented by the following workflow:
Caption: Synthesis of Chlorodimethyl(3,3,3-trifluoropropyl)silane.
The primary reactions of chlorodimethyl(3,3,3-trifluoropropyl)silane involve nucleophilic substitution at the silicon center.
Caption: General Reactivity with Nucleophiles.
Applications
-
Surface Modification: The trifluoropropyl group imparts hydrophobic and oleophobic properties, making this compound useful for creating water and oil-repellent surfaces.[1][2]
-
Protecting Group Chemistry: The dimethyl(3,3,3-trifluoropropyl)silyl group can be used as a protecting group for alcohols and other functional groups in organic synthesis.
-
Precursor to Fluorinated Silicones: It serves as a monomer in the synthesis of fluorinated silicone polymers, which exhibit enhanced thermal and chemical stability.
-
Derivatization Agent: In analytical chemistry, it can be used as a derivatizing agent to improve the volatility and thermal stability of compounds for gas chromatography.[4]
Safety and Handling
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor (H225). |
| Corrosivity | Causes severe skin burns and eye damage (H314). |
| Reactivity | Reacts rapidly with moisture, water, and protic solvents.[4] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., argon) and away from moisture.[6]
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a versatile reagent with a range of applications in science and industry. Its synthesis via hydrosilylation is a well-established method, and its reactivity allows for the introduction of the unique trifluoropropylsilyl moiety into various molecules. Proper handling and an understanding of its properties are crucial for its safe and effective use in research and development.
References
- 1. rsc.org [rsc.org]
- 2. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificspectator.com [scientificspectator.com]
- 9. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§ | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]
